![molecular formula C17H23NO B14655978 8-(Octyloxy)quinoline CAS No. 46981-50-4](/img/structure/B14655978.png)
8-(Octyloxy)quinoline
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Overview
Description
8-(Octyloxy)quinoline is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. This compound features an octyloxy group attached to the 8th position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octyloxy)quinoline typically involves the reaction of 8-hydroxyquinoline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
8-Hydroxyquinoline+Octyl Bromide→this compound+KBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Octyloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Hydroxyquinoline (8-HQ) and its derivatives have a wide variety of applications, including as potential HIV-1 integrase inhibitors, antineoplastic agents, and herbicides . They are also used as preservatives in cosmetics and tobacco, chemical intermediates in dye synthesis, and chromophoric and metallochromic indicators .
Applications of 8-(Octyloxy)quinoline
this compound is an ether derivative of 8-Hydroxyquinoline . The fluorescence intensity of ether derivatives, such as this compound, have a higher intensity compared to 8-methoxyquinoline . 8-Hydroxyquinoline and its derivatives have various pharmacological applications, such as:
- Iron-chelators for neuroprotection 8-Hydroxyquinoline derivatives can act as iron-chelators to protect against neurodegenerative diseases .
- Anticancer agents Quinoline compounds have demonstrated antitumor activities against human cancer cell lines and hepatocellular carcinoma .
- Anti-HIV agents 8-Hydroxyquinoline and its derivatives can be used as anti-HIV agents .
- Antileishmanial and antimalarial agents 8-Quinolinamines have shown potent in vitro antimalarial activity and have been investigated as therapeutic agents for drug-resistant parasites .
- Antifungal agents 8-Hydroxyquinoline derivatives have shown activity as antifungal agents .
- Electron carriers These compounds can be used as electron carriers in organic light-emitting diodes (OLEDs) .
- Fluorescent chemosensors 8-Hydroxyquinoline and its derivatives can be used as fluorescent chemosensors for metal ions .
Additional Properties
this compound may also have uses as:
Mechanism of Action
The mechanism of action of 8-(Octyloxy)quinoline involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. Additionally, the compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase, contributing to its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in various applications.
8-Aminoquinoline: Used as an antimalarial agent but has higher toxicity compared to 8-(Octyloxy)quinoline.
Quinoxalines: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness: this compound stands out due to its unique octyloxy group, which enhances its lipophilicity and biological activity. This modification allows for better membrane permeability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
46981-50-4 |
---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
8-octoxyquinoline |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-14-19-16-12-8-10-15-11-9-13-18-17(15)16/h8-13H,2-7,14H2,1H3 |
InChI Key |
WJOVBMWUSIXIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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